An In-depth Technical Guide to the Biocompatibility of Polyurethanes for Medical Implants
An In-depth Technical Guide to the Biocompatibility of Polyurethanes for Medical Implants
For Researchers, Scientists, and Drug Development Professionals
Polyurethanes (PUs) are a versatile class of polymers widely utilized in the medical field for a range of applications, from short-term catheters to long-term implants such as vascular grafts and pacemaker leads.[1] Their tunable mechanical properties, including high tensile strength, flexibility, and abrasion resistance, make them an attractive choice for devices requiring durability and resilience.[2] However, the successful long-term performance of any implanted medical device hinges on its biocompatibility—the ability to perform its intended function without eliciting a detrimental local or systemic response in the host. This technical guide provides a comprehensive overview of the critical aspects of polyurethane biocompatibility for medical implants, focusing on quantitative data, detailed experimental protocols, and the underlying biological mechanisms.
The Host Response to Polyurethane Implants: The Foreign Body Reaction
The implantation of any biomaterial, including polyurethanes, initiates a complex biological cascade known as the Foreign Body Reaction (FBR).[3][4] This response is a protective mechanism of the immune system aimed at isolating or breaking down foreign materials.[3] The FBR is a dynamic process that evolves over time, beginning with acute inflammation and potentially culminating in the formation of a fibrous capsule that isolates the implant from the surrounding tissue.[4][5]
Immediately upon implantation, proteins from the blood and interstitial fluid adsorb onto the polyurethane surface.[4] The conformation of these adsorbed proteins can trigger the activation of the coagulation cascade and the complement system. This initial phase is rapidly followed by the recruitment of neutrophils to the implant site. Subsequently, monocytes are recruited and differentiate into macrophages, which are key players in the FBR.[4] Macrophages attempt to phagocytose the implant. When the implant is too large to be engulfed, macrophages may fuse to form foreign body giant cells (FBGCs) on the material surface.[6] These activated macrophages and FBGCs release a variety of bioactive molecules, including cytokines, chemokines, and reactive oxygen species (ROS), which perpetuate the inflammatory response and can lead to the degradation of the polyurethane.[6][7] Over weeks to months, fibroblasts are recruited to the site and begin to deposit an extracellular matrix, primarily composed of collagen, leading to the formation of a fibrous capsule around the implant.[3][5] The thickness and density of this capsule can impact the functionality of the implant.
Figure 1: Signaling pathway of the foreign body response to a polyurethane implant.
Key Determinants of Polyurethane Biocompatibility
The biocompatibility of polyurethanes is not an intrinsic property but is influenced by a multitude of factors related to their chemical composition, surface properties, and the in vivo environment.
Chemical Composition:
-
Isocyanates: Polyurethanes are synthesized from the reaction of diisocyanates with polyols.[8] Aliphatic diisocyanates are generally considered more biocompatible than aromatic diisocyanates because the degradation products of aromatic isocyanates, such as aromatic amines, can be toxic.[9]
-
Polyols: The soft segment of polyurethanes is derived from polyols, such as polyethers, polyesters, or polycarbonates. Polyether urethanes (PEUs) have been historically used but are susceptible to oxidative degradation.[10] Polycarbonate urethanes (PCUs) were developed to offer improved oxidative stability.[6] Polyester-based PUs are biodegradable and have applications in tissue engineering.[11]
-
Chain Extenders: Short-chain diols or diamines are used as chain extenders to build up the hard segment of the polymer, influencing its mechanical properties.[12]
Surface Properties:
-
Hydrophilicity: The wettability of a polyurethane surface can influence protein adsorption and subsequent cellular interactions. Some studies suggest that cells adhere best to surfaces with moderate wettability (wetting angle of 40° to 70°), while others indicate that more hydrophilic surfaces can promote better and faster cell adhesion.[13]
-
Surface Chemistry: The presence of specific chemical groups on the surface can be tailored to improve biocompatibility. For instance, surface modification with heparin or polyethylene glycol (PEG) can reduce thrombogenicity.[14][15]
-
Surface Topography: The roughness and texture of the implant surface can affect cellular adhesion and the foreign body response.
In Vivo Environment:
-
Mechanical Stress: The mechanical environment at the implantation site can influence the degradation of polyurethanes.
-
Enzymatic and Oxidative Degradation: The in vivo environment contains enzymes and reactive oxygen species that can lead to the degradation of polyurethane chains.[7]
Figure 2: Factors influencing the biocompatibility of polyurethanes.
Quantitative Assessment of Polyurethane Biocompatibility
A thorough evaluation of polyurethane biocompatibility involves a battery of in vitro and in vivo tests designed to quantify the material's interaction with biological systems. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of Polyurethanes
| Polyurethane Type | Cell Line | Assay | Result (Cell Viability %) | Reference |
| Isosorbide-based PU | HaCaT keratinocytes | MTT | > 70% | [16] |
| Bio-based PU (from açaí) | MRC-5 | Not specified | 98% ± 12% | [9] |
| Polypropylene (Negative Control) | L929 | MTT | ~100% | [17] |
| Polyurethane with 0.1% ZDEC (Positive Control) | L929 | MTT | < 30% | [18] |
Table 2: Hemocompatibility of Polyurethanes
| Polyurethane Type/Modification | Test | Result | Reference |
| Unmodified PU | Platelet Adhesion | Significant adhesion and activation | [14] |
| LMWH-immobilized PU | Platelet Adhesion | Reduced platelet adhesion (round shape) | [14] |
| UFH-immobilized PU | Platelet Adhesion | Reduced platelet adhesion (some pseudopodia) | [14] |
| PU with 25% hard segments | Hemolysis | < 5% | [19] |
| HCl-modified Pellethane® | Hemolysis | Lower than unmodified control | [19] |
Table 3: In Vivo Inflammatory Response to Polyurethanes
| Polyurethane Type | Implantation Site | Time Point | Key Findings | Reference |
| Untreated PU | Mouse subcutaneous | 1 week | Moderate foreign body reaction with inflammatory cell infiltration and capsule formation. | [5] |
| Ion-beam-treated PU | Mouse subcutaneous | 1 week | Decreased foreign body reaction, no collagen capsule. | [3][20] |
| PU-coated breast implants | Human breast | Various | Thicker capsule compared to smooth and textured implants. | [21] |
| Biodegradable porous PU | Mouse dorsal skinfold | 14 days | Good in vivo biocompatibility with a weak angiogenic response. | [17] |
Experimental Protocols for Biocompatibility Assessment
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of polyurethane biocompatibility. The following sections outline the methodologies for key in vitro and in vivo tests.
Figure 3: General experimental workflow for biocompatibility testing of polyurethanes.
In Vitro Cytotoxicity Testing (ISO 10993-5)
In vitro cytotoxicity tests are fundamental for screening the potential of a material to cause cellular damage.[22] These assays are typically performed using an extract of the material.[14]
1. Material Extraction (as per ISO 10993-12):
-
Extraction Vehicle: Cell culture medium with serum is often used as it can extract both polar and non-polar substances.[23]
-
Extraction Conditions: Typically, the material is extracted at 37°C for 24 to 72 hours.[14] The surface area to volume ratio should be standardized (e.g., 3 cm²/mL or 6 cm²/mL).
-
Controls: A negative control (e.g., high-density polyethylene) and a positive control (e.g., polyurethane containing 0.1% zinc diethyldithiocarbamate) are included.[18][24]
2. Cell Culture:
-
Cell Line: L929 mouse fibroblasts are a commonly recommended cell line for cytotoxicity testing.[17]
-
Seeding: Cells are seeded in 96-well plates and allowed to attach and grow to a near-confluent monolayer.[11]
3. Exposure to Extract:
-
The culture medium is replaced with the material extract (and control extracts). Often, serial dilutions of the extract are tested.[8]
-
The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.[8]
4. Assessment of Cytotoxicity:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[3] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10] The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).[8] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[3]
-
XTT Assay: Similar to the MTT assay, the XTT assay uses a tetrazolium salt that is cleaved to a soluble orange formazan dye by metabolically active cells.[3][21] The absorbance is typically read at 450-500 nm.[21]
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell membrane integrity.[11] Viable cells incorporate and bind the neutral red dye in their lysosomes.[16] After incubation, the dye is extracted from the cells, and the absorbance is measured to quantify the number of viable cells.[11]
Hemocompatibility Testing (ISO 10993-4)
For blood-contacting devices, assessing hemocompatibility is critical to prevent thrombosis and other adverse hematological events.
1. Hemolysis Assay (ASTM F756):
-
Principle: This test evaluates the potential of a material to damage red blood cells (hemolysis), leading to the release of hemoglobin.[12]
-
Method (Direct Contact): The polyurethane material is placed in direct contact with a diluted suspension of human or rabbit blood.[25]
-
Method (Extract): An extract of the material is prepared (typically in saline) and then mixed with the blood suspension.[25]
-
Incubation: The mixtures are incubated at 37°C for a specified time (e.g., 3 hours).[25]
-
Analysis: After incubation, the samples are centrifuged, and the amount of hemoglobin in the supernatant is measured spectrophotometrically.[25] The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).[26] Materials are generally classified as non-hemolytic (0-2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).[26]
2. Platelet Adhesion and Activation Assay:
-
Principle: This assay assesses the tendency of a material to cause platelets to adhere and become activated, which can initiate thrombus formation.
-
Method:
-
Platelet-rich plasma (PRP) is obtained by centrifuging fresh anticoagulated human blood.[9]
-
The polyurethane material is incubated with PRP at 37°C under controlled conditions (e.g., gentle shaking).[9]
-
After incubation, non-adherent platelets are rinsed off with a buffer solution.[9]
-
The adhered platelets are then fixed (e.g., with glutaraldehyde), dehydrated, and prepared for visualization.[9]
-
-
Analysis:
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the number and morphology of adhered platelets. Activated platelets often exhibit shape changes, such as spreading and the formation of pseudopodia.[27]
-
Quantification: Platelet adhesion can be quantified by counting the number of adhered platelets per unit area from SEM images or by using radiolabeled platelets.[27][28] Platelet activation can be assessed by measuring the expression of activation markers (e.g., P-selectin) using techniques like flow cytometry.[29]
-
In Vivo Biocompatibility Testing (ISO 10993-6)
In vivo studies provide a more comprehensive assessment of the biological response to an implanted material in a physiological environment.
1. Implantation:
-
Animal Model: Rodents (rats or mice) are commonly used for subcutaneous or intramuscular implantation studies.[4][30]
-
Procedure: Small, sterile samples of the polyurethane material and a negative control material are surgically implanted at specific sites (e.g., subcutaneously in the dorsal region).[4][30]
-
Time Points: Implants are typically left in place for various durations (e.g., 1, 4, and 12 weeks) to evaluate both the acute and chronic tissue response.[30]
2. Histopathological Analysis:
-
Tissue Harvest: At the designated time points, the animals are euthanized, and the implant along with the surrounding tissue is carefully excised.[31]
-
Tissue Processing: The tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained (commonly with Hematoxylin and Eosin, H&E).[1]
-
Microscopic Evaluation: A pathologist examines the stained tissue sections to evaluate various parameters of the local tissue response, including:
-
The presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells).
-
The thickness and characteristics of the fibrous capsule.
-
Evidence of tissue degeneration or necrosis.
-
Neovascularization (formation of new blood vessels).
-
Material degradation.
-
-
Scoring: The severity of the tissue reaction is often semi-quantitatively scored based on a standardized scale to allow for comparison between the test and control materials.[20]
Conclusion
The biocompatibility of polyurethanes is a multifaceted property that is critical for the safety and efficacy of medical implants. A thorough understanding of the foreign body response, the factors influencing biocompatibility, and the appropriate methods for its evaluation is essential for researchers, scientists, and drug development professionals. By carefully selecting the chemical composition, optimizing surface properties, and conducting rigorous in vitro and in vivo testing according to standardized protocols, it is possible to design and develop polyurethane-based medical devices with excellent long-term biocompatibility and clinical performance.
References
- 1. Examination of the foreign body response to biomaterials by nonlinear intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nhiso.com [nhiso.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 5. iivs.org [iivs.org]
- 6. [PDF] Methods to Assess in Vitro Drug Release from Injectable Polymeric Particulate Systems | Semantic Scholar [semanticscholar.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. MTT Test - Eurofins Medical Device Testing [eurofins.com]
- 9. 2.5. Platelet Adhesion Test [bio-protocol.org]
- 10. namsa.com [namsa.com]
- 11. qualitybiological.com [qualitybiological.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. analyticamedical.com [analyticamedical.com]
- 14. mdcpp.com [mdcpp.com]
- 15. researchgate.net [researchgate.net]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. senzagen.com [senzagen.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. redalyc.org [redalyc.org]
- 20. Comparative Evaluation of Biocompatibility Data from the Subcutaneous and the Calvaria Implantation Model of a Novel Bone Substitute Block | In Vivo [iv.iiarjournals.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. measurlabs.com [measurlabs.com]
- 23. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of the Foreign Body Response to Common Surgical Biomaterials in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 26. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Procedure for quantification of platelet adhesion to biomaterials by radioscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Development of a protocol for the evaluation of platelet adhesion onto microstructured surfaces compared to flat surfaces - Webthesis [webthesis.biblio.polito.it]
- 29. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 30. scielo.br [scielo.br]
- 31. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
